Ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate
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Overview
Description
Preparation Methods
The synthetic route for MBX-8025 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including esterification, etherification, and sulfonation .
Chemical Reactions Analysis
MBX-8025 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: MBX-8025 can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .
Scientific Research Applications
Chemistry: Used as a model compound to study PPAR-δ agonists and their effects on lipid metabolism.
Biology: Investigated for its role in regulating gene expression related to lipid metabolism and inflammation.
Medicine: Explored as a therapeutic agent for treating metabolic disorders, including dyslipidemia, metabolic syndrome, type 2 diabetes, and NASH
Industry: Potential applications in developing new drugs targeting metabolic pathways and improving lipid profiles
Mechanism of Action
MBX-8025 exerts its effects by selectively activating the peroxisome proliferator-activated receptor delta (PPAR-δ). This activation leads to the regulation of gene expression involved in lipid metabolism, inflammation, and energy homeostasis. The compound’s mechanism of action includes:
Molecular Targets: PPAR-δ receptors in various tissues.
Pathways Involved: Lipid metabolism pathways, inflammatory response pathways, and energy homeostasis pathways
Comparison with Similar Compounds
MBX-8025 is unique compared to other PPAR-δ agonists due to its high selectivity and potency. Similar compounds include:
Elafibranor: Another PPAR-δ agonist with similar therapeutic applications.
GW501516: A well-known PPAR-δ agonist studied for its effects on lipid metabolism and energy homeostasis
Properties
IUPAC Name |
ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9,11-12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEXAICFDSHISN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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